
1-Propanone, 1-phenyl-2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-phenyl-2-(phenylseleno)- is an organic compound with the molecular formula C15H14OSe It is a derivative of propiophenone, where a phenylseleno group is attached to the second carbon of the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propiophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for 1-Propanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by standard purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Propiophenone or its derivatives.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-phenyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-phenyl-2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it may modulate oxidative stress and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: The parent compound, lacking the phenylseleno group.
1-Phenyl-2-propanone: A related compound with a different substitution pattern.
Phenylacetone: Another structurally similar compound with different chemical properties.
Uniqueness
1-Propanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
42858-33-3 |
|---|---|
Molekularformel |
C15H14OSe |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
1-phenyl-2-phenylselanylpropan-1-one |
InChI |
InChI=1S/C15H14OSe/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI-Schlüssel |
ZWKLZAPMDBFHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


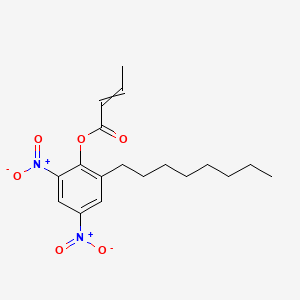
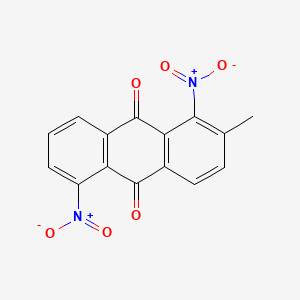

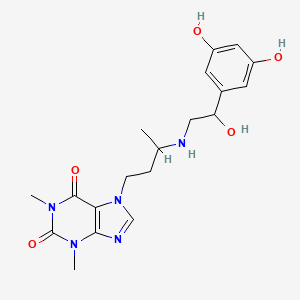

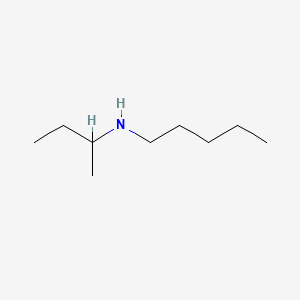

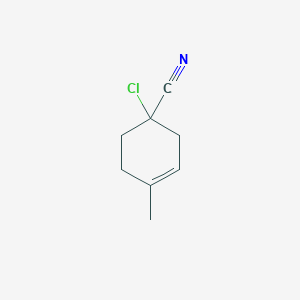


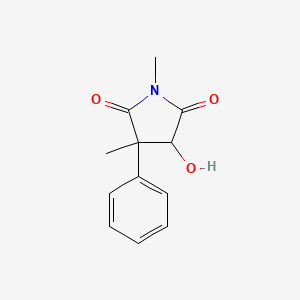
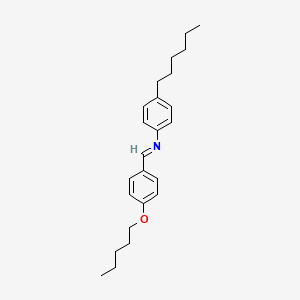
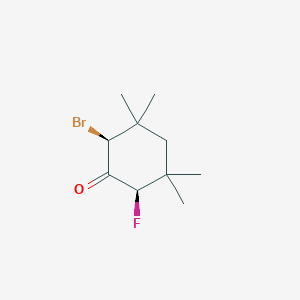
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
